Veracevine

Description

Properties

IUPAC Name |

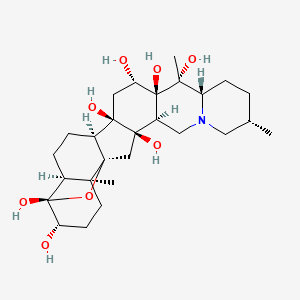

6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHXYVMEVBEFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924675 | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-23-3, 124-98-1 | |

| Record name | Protocevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cevine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Botanical Context for Veracevine Research

Plant Sources and Isolation Methodologies in Research

The study of Veracevine necessitates its extraction and purification from plant matrices. Research has identified primary and secondary botanical sources, each requiring specific methodologies for the isolation of this and related alkaloids.

The principal and most well-documented source of this compound is the seed of Schoenocaulon officinale, a plant commonly known as sabadilla. researchgate.net These seeds contain a complex mixture of related alkaloids, often referred to collectively as veratrine (B1232203).

Initial research and historical methods for obtaining alkaloids from sabadilla seeds involved solvent extraction. A common laboratory and industrial-scale approach begins with the pulverization of the dried seeds, followed by extraction with organic solvents such as ethanol (B145695) or ether, sometimes in the presence of an alkali like dilute ammonia (B1221849) to liberate the free alkaloids.

Modern research methodologies for the separation of the complex alkaloid mixture in Schoenocaulon officinale employ various forms of chromatography. While specific protocols for the direct isolation of this compound are not extensively detailed in readily available literature, the process is intrinsically linked to the separation of its ester derivatives, cevadine (B150009) and veratridine (B1662332). Methodologies for separating these major alkaloids include:

Partition Chromatography : This technique has been successfully used to separate veratridine and cevadine from crude veratrine mixtures.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a powerful tool for the isolation and purification of individual alkaloids from the complex sabadilla extract. wikipedia.org This method offers high resolution and is suitable for obtaining pure compounds for structural elucidation and further research.

Column Chromatography : Silica (B1680970) gel column chromatography is a fundamental technique used to separate the various components of the crude alkaloid extract based on their polarity. column-chromatography.com

It is important to note that this compound itself is the alkamine, or the core alcohol moiety, of the more abundant ester alkaloids like cevadine. regulations.gov Therefore, its isolation can also be achieved through the controlled hydrolysis (saponification) of these esters, followed by chromatographic purification of the resulting this compound. regulations.gov

| Source | Plant Part | Key Extraction/Isolation Techniques |

|---|---|---|

| Schoenocaulon officinale | Seeds | Solvent Extraction (Ethanol, Ether), Partition Chromatography, High-Performance Liquid Chromatography (HPLC), Column Chromatography |

While Schoenocaulon officinale is the primary source, this compound is structurally related to the alkaloids found in plants of the Veratrum genus (e.g., Veratrum album, Veratrum viride). These plants are known to produce a wide array of C-nor-D-homo steroidal alkaloids, and research into their composition provides a valuable comparative framework for this compound. researchgate.net

The methodologies employed for the extraction and isolation of alkaloids from Veratrum species are analogous to those used for sabadilla and are well-documented in phytochemical research. These methods include:

Solvent Extraction : Ethanol, often in combination with chloroform (B151607) or other organic solvents, is used to extract the alkaloids from the roots and rhizomes of Veratrum plants. nih.gov

Chromatographic Separation : A variety of chromatographic techniques are utilized for the purification of individual alkaloids from Veratrum extracts. These include:

Flash Chromatography with silica gel.

High-Speed Counter-Current Chromatography (HSCCC) , which has proven effective for the separation and purification of steroidal alkaloids from Veratrum nigrum.

Paper Chromatography has been used for the analytical separation of Veratrum alkaloids. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with detectors like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is used for both quantitative analysis and preparative isolation.

| Source | Plant Part | Key Extraction/Isolation Techniques |

|---|---|---|

| Veratrum Species (e.g., V. album, V. viride, V. nigrum) | Roots, Rhizomes | Solvent Extraction (Ethanol, Chloroform), Flash Chromatography, High-Speed Counter-Current Chromatography (HSCCC), HPLC-ELSD/MS |

Co-occurrence with Related Steroidal Alkaloids in Botanical Extracts

This compound does not occur in isolation within its botanical sources. It is part of a rich and complex mixture of structurally similar steroidal alkaloids. The composition of this alkaloid profile is a key aspect of the botanical context.

In the primary source, Schoenocaulon officinale, this compound is the fundamental alkamine for several major ester alkaloids. The most significant of these are:

Cevadine : An ester of this compound and angelic acid.

Veratridine : An ester of this compound and veratric acid. wikipedia.org

These two compounds are often the most abundant alkaloids in sabadilla seed extracts. Other related alkaloids that have been identified in sabadilla include sabadine, sabadinine, and sabadilline. regulations.gov The close structural relationship between these compounds presents a significant challenge in their separation and purification, necessitating the use of high-resolution chromatographic techniques.

The study of Veratrum species further expands the family of related steroidal alkaloids. While not the primary source of this compound, these plants contain a diverse suite of alkaloids based on the same C-nor-D-homo steroid skeleton, including compounds like jervine (B191634), cyclopamine (B1684311), and protoveratrine. The shared biosynthetic pathways and structural motifs among the alkaloids in Schoenocaulon and Veratrum make the study of both genera relevant to understanding the chemical ecology and phytochemical diversity of these plants.

| Alkaloid | Botanical Source(s) | Structural Relationship to this compound |

|---|---|---|

| Cevadine | Schoenocaulon officinale | Ester of this compound |

| Veratridine | Schoenocaulon officinale, Veratrum spp. | Ester of this compound |

| Sabadine | Schoenocaulon officinale | Co-occurring steroidal alkaloid |

| Sabadinine | Schoenocaulon officinale | Co-occurring steroidal alkaloid |

| Sabadilline | Schoenocaulon officinale | Co-occurring steroidal alkaloid |

| Jervine | Veratrum spp. | Related C-nor-D-homo steroidal alkaloid |

| Cyclopamine | Veratrum spp. | Related C-nor-D-homo steroidal alkaloid |

| Protoveratrine | Veratrum spp. | Related C-nor-D-homo steroidal alkaloid |

Advanced Structural Characterization and Elucidation Research of Veracevine

Spectroscopic Methodologies for Complex Structural Determination

Spectroscopic techniques are indispensable tools in the structural elucidation of complex natural products like veracevine. open.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy, including both ¹H and ¹³C NMR, plays a crucial role in determining the structure of this compound and related compounds. wikipedia.orgopen.ac.uk Two-dimensional NMR techniques such as COSY, NOESY, HMQC, HMBC, and TOCSY are particularly useful for assigning complex structures and determining the connectivity of atoms. open.ac.uk DEPT experiments are also employed to identify the types of carbon atoms. open.ac.uk Chemical shift values (δ) are typically reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). open.ac.uk NMR analysis has been used to confirm the structure of veratridine (B1662332), a derivative of this compound. wikipedia.org Studies involving NMR titration have also provided insights into the interaction of veratridine and this compound (VC) with transmembrane segments of voltage-gated sodium channels, suggesting that the steroidal backbone interacts with specific regions of the channel protein. u-tokyo.ac.jp

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a key technique for determining the molecular weight and formula of this compound. High-resolution mass spectra can be recorded on instruments like a Micromass Autospec double focusing mass spectrometer equipped with an electrospray API interface. open.ac.uk Low-resolution mass measurements can be obtained at 70 eV. open.ac.uk Techniques such as GC-MS and LC-MS coupled with chromatography are also utilized in the structural elucidation of natural products. open.ac.uk The mass of this compound has been determined to be approximately 509.298867 daltons. wikidata.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for structural elucidation. IR spectra can be recorded using instruments like a Nicolet Impact 410 IR and FT IR spectrometer, with compounds prepared as solutions in chloroform (B151607) or as KBr discs. open.ac.uk UV spectra can be obtained in solvents like ethanol (B145695) using a UV-Vis spectrophotometer. open.ac.uk While specific detailed IR and UV-Vis data for this compound were not extensively detailed in the search results, these methods are standard for characterizing the presence of functional groups and conjugated systems in alkaloid structures. Color reactions with sulfuric acid and sulfuric acid reagents, which produce characteristic absorption maxima, have also been used as a colorimetric method for determining Veratrum alkaloids. researchgate.net

Stereochemical Assignments and Conformational Analysis

This compound possesses a complex stereochemistry with multiple stereocenters. nih.gov The absolute stereochemistry of this compound has been defined. nih.gov The unusual C-nor-D-homo skeleton of cevane (B1236238) alkaloids like this compound and veratramine (B1683811) can influence the shielding of certain carbon atoms compared to a typical cholestane (B1235564) framework. researchgate.net Conformational analysis has been applied to this group of compounds. gla.ac.uk The relative stereochemistry of related compounds has been assigned using techniques like NOESY experiments. open.ac.uk X-ray crystallography has also been used to confirm the structure and stereochemistry of related alkaloids like veratridine. wikipedia.org

Interconversion Studies with Related Cevane Alkaloids

This compound is closely related to other cevane alkaloids, and interconversion studies have been conducted to understand their relationships. Gentle saponification of cevadine (B150009) and veratridine yields this compound as the genuine alkamine. researchgate.netresearchgate.net Further treatment of this compound with alkali can cause it to isomerize progressively to cevagenine and finally to cevine. researchgate.net This indicates that this compound, not cevine or cevagenine, is the authentic alkamine present in the ester form in the primary constituents of veratrine (B1232203). researchgate.net this compound, like cevine, contains one double bond and eight hydroxyl groups. researchgate.net However, unlike some related alkamines such as germine, protoverine, and zygadenine, this compound lacks a masked α-ketal system in ring A. dss.go.th this compound undergoes irreversible change in the presence of strong alkali, a characteristic shared by other alkamines of this type. researchgate.net

Data Tables

While detailed spectroscopic data (specific chemical shifts, coupling constants, etc.) were not consistently available across the search results for direct inclusion in comprehensive data tables within this response, the types of data obtained from various spectroscopic methods are summarized below.

| Spectroscopic Method | Type of Data Obtained | Application in this compound Research |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants, NOE correlations (from NOESY), correlations (from COSY, HMQC, HMBC, TOCSY), carbon types (from DEPT) | Determination of connectivity, identification of functional groups, assignment of stereochemistry, conformational analysis, interaction studies with proteins |

| Mass Spectrometry | Molecular weight, molecular formula, fragmentation pattern | Confirmation of molecular formula, identification of fragments to infer structural subunits |

| IR Spectroscopy | Absorption bands corresponding to functional group vibrations (e.g., O-H, C=O, C-H) | Identification of functional groups present in the molecule |

| UV-Vis Spectroscopy | Absorption maxima (λmax) and intensity | Detection of conjugated systems and chromophores |

Detailed Research Findings

Research findings highlight the importance of spectroscopic methods, particularly NMR, in the structural elucidation of this compound and its derivatives. The confirmation of veratridine's structure by NMR and X-ray crystallography underscores the power of these techniques for complex steroidal alkaloids. wikipedia.org Interconversion studies have firmly established this compound's position as the key alkamine in the biogenesis and degradation of related Veratrum ester alkaloids. researchgate.netresearchgate.net Studies on the interaction of this compound's backbone with voltage-gated sodium channels using NMR titration demonstrate the application of these methods in understanding the molecular basis of its biological interactions, even if this compound itself is reported as pharmacologically inactive compared to its ester derivatives like veratridine and cevadine. researchgate.netu-tokyo.ac.jpjst.go.jpresearchgate.net

Biosynthetic Pathway Investigations of Veracevine

Precursor Incorporation Studies

Early studies utilizing radiolabeled precursors have been instrumental in elucidating the origins of the carbon skeleton of Veratrum alkaloids, including those structurally related to veracevine. Research by Kaneko et al. in the 1970s on Veratrum grandiflorium (part of the V. album complex) demonstrated that the synthesis of steroidal alkaloids in Veratrum likely originates from acetate, which is transformed into cholesterol via the mevalonate (B85504) pathway. nih.gov

Studies involving the administration of acetate-1-14C and cholesterol-4-14C to V. album showed incorporation of these radioisotopes into alkaloids like jervine (B191634). nih.gov This indicated that cholesterol serves as a key intermediate in the biosynthesis of these steroidal alkaloids. nih.gov Cholesterol undergoes a series of modifications, including oxidations, reductions, and rearrangements of the cyclopentanophenanthrene steroidal scaffold, to produce the diverse range of steroidal alkaloids found in these plants. nih.gov

Further research suggested that cyclopamine (B1684311) (11-deoxojervine) might be a precursor in the pathway. nih.gov When radioactive cyclopamine was fed to cultivated V. grandiflorum plants, it resulted in the production of both radioactive jervine and veratramine (B1683811), indicating its role upstream of these compounds. nih.gov While this compound itself was not the primary focus of all these early radiolabeling studies, its structural relationship to jervine and other cevanine-type alkaloids suggests a shared biosynthetic origin from cholesterol and potentially through intermediates like cyclopamine.

Table 1: Summary of Precursor Incorporation Findings

| Precursor | Organism | Incorporated Into | Key Finding | Citation |

| Acetate-1-14C | Veratrum album | Jervine, Veratramine | Synthesis likely begins with acetate. | nih.gov |

| Cholesterol-4-14C | Veratrum album | Jervine, Veratramine | Cholesterol is a key intermediate. | nih.gov |

| Radioactive Cyclopamine | V. grandiflorum | Jervine, Veratramine | Cyclopamine is a possible precursor. | nih.gov |

Enzymatic Transformations and Pathway Intermediates

The conversion of cholesterol to complex steroidal alkaloids like this compound involves a series of enzymatic transformations. While specific enzymes directly involved in every step leading to this compound are not fully elucidated, the general types of reactions involved in steroidal alkaloid biosynthesis provide clues. These transformations include hydroxylations, oxidations, reductions, and cyclization reactions that modify the basic steroidal structure. nih.gov

This compound is a cevane-type alkaloid, characterized by a specific arrangement of rings and functional groups. nih.gov The biosynthesis of cevanine alkaloids involves rearrangements of the steroidal skeleton derived from cholesterol. nih.gov Intermediates in the cholesterol biosynthesis pathway, such as mevalonate, squalene, and lanosterol (B1674476), are foundational to the formation of the steroidal scaffold. wikipedia.orgwikipedia.orglibretexts.orgbyjus.com

Specific enzymatic steps in the later stages of this compound biosynthesis would involve tailoring reactions that introduce the characteristic hydroxyl groups at positions 3β, 4β, 12, 14, 16β, 17, and 20, as well as the 4α,9-epoxy bridge. nih.gov While direct enzymatic evidence for each of these steps in this compound biosynthesis is limited in the provided search results, studies on related steroidal alkaloids and general plant secondary metabolism suggest the involvement of cytochrome P450 enzymes for hydroxylation and other modifying enzymes for cyclization and rearrangement reactions. researchgate.netresearchgate.net

This compound can also be found esterified with fatty acids, such as in veratridine (B1662332) and cevadine (B150009), which are C-3 esters of this compound. nih.govwikipedia.orgnih.gov The formation of these esters involves enzymatic acylation of this compound. The synthesis of 3-O-vanilloylthis compound, for instance, has been achieved through chemical conversion of this compound, demonstrating the potential for modifications at the hydroxyl groups. nih.gov

Table 2: Proposed Key Transformations in this compound Biosynthesis (Based on related steroidal alkaloid pathways)

| Transformation Type | Potential Enzyme Class | Role in Pathway |

| Cyclization | Oxidosqualene cyclase | Formation of the steroidal ring system (e.g., lanosterol from squalene). wikipedia.orglibretexts.org |

| Hydroxylation | Cytochrome P450s | Introduction of hydroxyl groups at specific positions. researchgate.net |

| Oxidation/Reduction | Oxidoreductases | Modification of functional groups and ring structures. |

| Rearrangement | Isomerases/Mutases | Alteration of the carbon skeleton. nih.gov |

| Acylation | Acyltransferases | Formation of esters like cevadine and veratridine. nih.govwikipedia.orgnih.gov |

Genetic and Molecular Aspects of this compound Biosynthesis

The genetic basis for this compound biosynthesis lies in the genes encoding the enzymes that catalyze the various steps in the pathway. Identifying and characterizing these genes is a key aspect of understanding the molecular mechanisms underlying this compound production. While specific genes for this compound biosynthesis are not explicitly detailed in the provided results, research on the biosynthesis of other natural products, including alkaloids, highlights the types of genetic elements involved.

Biosynthetic gene clusters (BGCs) are often found in plants and microorganisms, where genes encoding enzymes involved in a specific metabolic pathway are physically clustered together in the genome. oncotarget.com Cloning and analysis of BGCs can reveal the suite of enzymes responsible for the production of a natural product. oncotarget.commdpi.com Techniques such as transformation-associated recombination (TAR) cloning have been used to isolate BGCs from complex genomes. oncotarget.com

Studies on the molecular genetics of alkaloid biosynthesis in other plant species have involved cloning genes for key enzymes, such as those involved in precursor synthesis or specific tailoring reactions. nih.govnih.gov For instance, research on nicotine (B1678760) biosynthesis has involved investigating the genes for enzymes in that pathway. chemistry-chemists.com

While direct information on cloned genes specifically responsible for the unique steps leading to this compound from a steroidal intermediate is limited, it is expected that gene families encoding enzymes like cytochrome P450s, reductases, and transferases would be involved. Future research utilizing genomic and transcriptomic approaches in Veratrum and Schoenocaulon species known to produce this compound would be crucial for identifying the specific genes and regulatory elements governing its biosynthesis.

Table 3: Molecular Aspects of Natural Product Biosynthesis (General Principles Applicable to this compound)

| Molecular Element | Role in Biosynthesis | Relevance to this compound | Citation |

| Genes | Encode biosynthetic enzymes. | Genes for enzymes converting cholesterol to this compound are expected. | nih.govnih.gov |

| Biosynthetic Gene Clusters (BGCs) | Physical clustering of related biosynthetic genes. | This compound biosynthetic genes may be organized in BGCs. | oncotarget.commdpi.com |

| Regulatory Elements | Control gene expression and pathway flux. | Promoters and transcription factors regulating this compound biosynthetic genes. | nih.gov |

| Enzymes | Catalyze specific chemical transformations. | Cytochrome P450s, reductases, transferases likely involved in tailoring steps. | researchgate.netresearchgate.net |

Chemical Synthesis and Derivatization Strategies for Veracevine and Analogues

Semi-Synthesis of Veracevine Derivatives

Semi-synthesis plays a crucial role in generating a diverse array of this compound derivatives, primarily by modifying the readily available natural product. This approach allows for targeted alterations at specific functional groups, enabling the exploration of how structural changes impact biological activity.

Esterification Reactions at the 3-Position

Esterification at the 3-position is a prominent strategy in the semi-synthesis of this compound derivatives. This position is a key site for modification, and the nature of the ester group significantly influences the resulting compound's properties, including insecticidal activity. psu.eduresearchgate.netebi.ac.ukacs.org For instance, veratridine (B1662332) and cevadine (B150009), naturally occurring insecticidal alkaloids, are 3-O-esterified derivatives of this compound, with veratridine being the 3-(3,4-dimethoxybenzoyl) ester and cevadine the 3-[(Z)-2-methylbut-2-enoyl] ester. psu.eduebi.ac.uk

Research has explored the synthesis of numerous 3-acyl derivatives of this compound, including both aromatic and aliphatic esters, to evaluate their insecticidal activities relative to veratridine and cevadine. ebi.ac.ukacs.org For example, 3-O-vanilloylthis compound has been synthesized through a process involving the conversion of this compound to its 3-O-(4-benzyloxy-3-methoxybenzoate) followed by catalytic hydrogenation. researchgate.netnih.gov While this specific derivative showed insecticidal activity, it was found to be inferior to that of cevadine and veratridine. researchgate.netnih.gov

The process of esterification generally involves the reaction of an alcohol (in this case, the hydroxyl group at the 3-position of this compound) with a carboxylic acid or a derivative thereof, such as an acid anhydride (B1165640) or acid chloride. medcraveonline.comresearchgate.net The choice of reagents and reaction conditions is critical for achieving selective esterification at the desired position, especially given the presence of multiple hydroxyl groups in this compound.

Data from studies on the insecticidal activity of various 3-acyl this compound derivatives highlight the impact of the acyl group on potency. ebi.ac.ukacs.org For example, in the aromatic ester series, derivatives with 2,5- and 3,5-dimethoxybenzoyl groups showed higher potency than veratridine, with the 3,5-dimethoxy compound also exhibiting improved selective toxicity. ebi.ac.uk This suggests that the electronic and steric properties of the esterifying group at the 3-position play a crucial role in the interaction with biological targets.

Strategic Protecting Group Chemistry

Given the polyhydroxylated nature of this compound, strategic use of protecting groups is essential in semi-synthesis to selectively modify specific hydroxyl groups while preventing reactions at others. pressbooks.pubwikipedia.orgjocpr.comorganic-chemistry.org Protecting groups are temporarily introduced to mask reactive functional groups, allowing for chemoselective transformations elsewhere in the molecule. pressbooks.pubwikipedia.orgjocpr.comorganic-chemistry.org

The selection of appropriate protecting groups depends on the specific functional group to be protected, the reaction conditions of subsequent steps, and the ease of removal of the protecting group without affecting other parts of the molecule. pressbooks.pubwikipedia.orgjocpr.comorganic-chemistry.org While specific details on the protecting group strategies employed for this compound semi-synthesis are not extensively detailed in the provided snippets, the general principles of protecting group chemistry are highly relevant. Common alcohol protecting groups include esters, silyl (B83357) ethers, and acetals, each with different stability and deprotection conditions. wikipedia.org The successful semi-synthesis of complex molecules like this compound derivatives necessitates careful planning and execution of protection and deprotection steps to navigate the challenges posed by multiple reactive sites. jocpr.com

Synthetic Approaches to Novel this compound Analogues

Beyond semi-synthesis, the development of de novo synthetic approaches to novel this compound analogues allows for greater structural diversity and the potential to create compounds with tailored properties. This involves constructing the complex cevane (B1236238) skeleton or significant portions of it, often incorporating modifications not easily accessible through semi-synthetic routes.

While direct total synthesis of this compound is a significant challenge due to its complex polycyclic structure and multiple stereocenters, synthetic methodologies relevant to constructing the cevane skeleton or related steroidal frameworks are crucial for accessing analogues. nih.gov The development of novel synthetic techniques, such as C-H functionalization, cross-coupling reactions, and domino processes, is transforming the synthesis of complex molecules and could be applied to the synthesis of this compound analogues. nih.govnano-ntp.com

Research into novel analogues often involves designing molecules that mimic key structural features of this compound and its active derivatives while introducing variations to explore SAR and potentially improve properties. nih.govscholarsresearchlibrary.com This can involve altering the substitution pattern, modifying the ring system, or incorporating different functional groups.

Development of Synthetic Methodologies Relevant to the Cevane Skeleton

The cevane skeleton, the core structural framework of this compound and other Veratrum alkaloids, is a challenging synthetic target. Its intricate fused ring system and multiple functionalization points require sophisticated synthetic strategies and methodologies. core.ac.uk The development of new synthetic methods specifically tailored for constructing such complex steroidal frameworks is an active area of research in organic chemistry. nih.govub.eduusherbrooke.cawixsite.com

Methodologies relevant to the synthesis of the cevane skeleton may involve various strategies, including cascade reactions, stereoselective transformations, and the formation of key carbon-carbon and carbon-heteroatom bonds within the rigid polycyclic system. The complexity of the cevane skeleton necessitates efficient and selective reactions to control stereochemistry and regiochemistry. nih.gov While the provided information does not detail specific synthetic routes to the entire cevane skeleton of this compound, the broader field of natural product synthesis, particularly of complex steroidal alkaloids, provides a foundation for such endeavors. nih.govub.edu

The development of novel synthetic methodologies often draws inspiration from the complex structures of natural products like this compound, pushing the boundaries of chemical synthesis. nih.govub.edu Advances in areas such as catalytic reactions, organometallic chemistry, and computational chemistry contribute to the design and execution of increasingly complex synthetic routes. nano-ntp.comusherbrooke.cawixsite.com

Mechanistic Studies of Veracevine Biological Activity in Vitro and Cellular Focus

Modulation of Voltage-Gated Sodium Channels

Veratridine (B1662332), a derivative of veracevine, is known to act as a voltage-gated sodium channel agonist. tocris.com It binds to these channels, leading to persistent activation and increased intracellular sodium concentrations. wikipedia.orgtocris.com This persistent activation disrupts normal electrical signaling. wikipedia.orgnih.gov

Alteration of Channel Gating Kinetics

Veratridine modifies the gating kinetics of voltage-gated sodium channels. tocris.comnih.gov It binds to open channels and prevents normal fast inactivation and rapid closing upon repolarization. nih.gov This results in prolonged channel opening times and persistent sodium tail currents. nih.govnih.gov The modification by veratridine is use-dependent, requiring depolarizing pulses for binding. nih.govnih.gov Veratridine-modified channels can still undergo a "slow" inactivation during long depolarizations or extended pulse trains. nih.gov The voltage dependence of activation gating is shifted to more negative potentials by veratridine modification. researchgate.netnih.gov

Research on veratridine's action on frog skeletal muscle sodium channels showed that modified channels shut during hyperpolarizations and reopen upon repolarization, resembling normal activation gating but with a midpoint shifted significantly to a more negative potential (93 mV more negative than normal activation). nih.gov The rate of modification during a pulse train is directly proportional to veratridine concentration, while the recovery rate is unaffected. nih.gov

Binding Site Analysis and Interaction Dynamics

Veratridine is predicted to bind within the pore region of voltage-gated sodium channels. nih.gov Docking calculations and electrophysiology experiments on the human cardiac sodium channel NaV1.5 identified two potential binding regions. nih.gov One site was located in the pore, similar to the binding site of some channel blockers. nih.gov A second site was found at the cytoplasmic mouth of the pore, partly solvent-exposed. nih.gov Mutations at residues L409, E417, and I1466 at this mouth site significantly affected veratridine binding, supporting it as a key interaction area. nih.gov Binding at this alternative site might suggest an allosteric inactivation mechanism for veratridine at NaV1.5. nih.gov Veratridine binds to binding site 2 on voltage-gated sodium channels, the same site bound by other neurotoxins like batrachotoxin, aconitine, and grayanotoxin. wikipedia.org

Species-Specific Channel Interactions in Research Models

Studies using veratridine have revealed functional differences in sodium channel subtypes across different species and tissues. In rats, veratridine distinguishes sodium channel subtypes in brain, skeletal muscle, and cardiac muscle based on single channel conductances, substates, and opening probability. nih.gov Rat cardiac sodium channels showed a single conductance state (8.4 pS), while skeletal muscle channels displayed both high (8.5 pS) and low (4.7 pS) conductance openings with a lower opening probability (approximately 50%). nih.gov Rat brain channels primarily exhibited subconductance states (3-6 pS) at depolarized potentials and full conductance (approximately 9.5 pS) at hyperpolarized potentials. nih.gov

Research on insect sodium channels, which are targets for various insecticides including pyrethroids and DDT, indicates that structural differences in binding subsites or transmembrane regions can contribute to species selectivity and resistance. annualreviews.orgresearchgate.net While this compound itself is used as an insecticide, studies on the interaction of veratridine and other related alkaloids with insect sodium channels, such as those from cockroaches and fruit flies, have been conducted to understand their neurotoxic effects. researchgate.netresearchgate.net These studies often compare the effects of alkaloids with those of synthetic insecticides like pyrethroids, noting both shared features and differences in how they alter channel properties. researchgate.netresearchgate.net

Interactions with Other Ion Channels and Receptors (In Vitro)

While the primary target of this compound alkaloids like veratridine is voltage-gated sodium channels, some research has explored potential interactions with other ion channels and receptors in vitro. Veratridine has been noted to increase intracellular Ca2+ concentrations, although it reportedly has no effect on the Na+/Ca2+ exchanger. tocris.com This increase in intracellular calcium can occur as a secondary effect of persistent sodium channel activation and subsequent membrane depolarization, which in turn can open voltage-activated calcium channels. sigmaaldrich.com

Studies on other natural products have shown interactions with multiple ion channels, such as argentatin C which blocked both voltage-gated sodium and T-type calcium channels in rat and macaque dorsal root ganglion neurons. researchgate.net While this specific finding is not directly about this compound, it illustrates the potential for natural compounds to interact with multiple ion channel types. General research on ion channels highlights their ability to interact with other ion channels and receptors, including ligand-gated ion channels and G-protein coupled receptors, influencing various cellular processes. nih.govthno.org However, direct, detailed in vitro evidence specifically for this compound's significant interactions with a wide range of other ion channels and receptors beyond the secondary effects of sodium channel modulation is limited in the provided search results.

Cellular Effects in Insect Systems (Beyond Efficacy)

This compound's effects in insect systems extend beyond simply causing mortality (efficacy) and involve disruptions at the cellular and neurological levels. As an insecticide, its neurotoxic action is primarily mediated through its effects on the nervous system. wikipedia.orgresearchgate.net

Neurological Pathway Disruption

The primary mechanism by which this compound, through its action on voltage-gated sodium channels, disrupts neurological pathways in insects is by interfering with the generation and propagation of action potentials. nih.govresearchgate.net By causing persistent activation and blocking inactivation of sodium channels, this compound leads to uncontrolled firing or depolarization of neurons. wikipedia.orgnih.govnih.gov This disrupts the normal pattern of nerve impulse transmission. researchgate.netresearchgate.net

Research on other neuroactive insecticides targeting sodium channels, like pyrethroids, also highlights their impact on insect nervous systems by slowing the kinetics of sodium channels and affecting action potential decay, leading to nerve hyperexcitation. researchgate.netresearchgate.net This aligns with the expected cellular-level effects of this compound's modulation of sodium channel gating.

Here is a summary table of the observed effects of veratridine (a this compound derivative) on sodium channel gating kinetics based on the search results:

| Effect on Gating Kinetics | Description | Model System / Observation | Source(s) |

| Prevents normal fast inactivation | Channels remain open longer than normal. | Frog skeletal muscle, Neuroblastoma cells | researchgate.netnih.gov |

| Blocks rapid shutting | Channels do not close quickly upon repolarization. | Frog skeletal muscle | nih.gov |

| Prolongs channel opening times | Leads to persistent sodium tail currents. | Frog skeletal muscle, Neuroblastoma cells | nih.govnih.gov |

| Use-dependent modification | Requires depolarizing pulses for binding. | Frog skeletal muscle, Neuroblastoma cells | nih.govnih.gov |

| Induces "slow" inactivation | Occurs during long depolarizations or extended pulse trains. | Frog skeletal muscle | nih.gov |

| Shifts activation threshold | Activation occurs at more negative membrane potentials. | Frog skeletal muscle, NaV channels in general | wikipedia.orgresearchgate.netnih.gov |

| Affects single channel conductance | Can lead to subconductance states depending on channel subtype/tissue. | Rat brain, skeletal muscle, cardiac muscle sodium channels | nih.gov |

| Alters probability of channel opening | Can decrease opening probability at depolarized potentials in some tissues. | Rat skeletal muscle sodium channels | nih.gov |

Here is a table summarizing the binding site information for veratridine on sodium channels:

| Binding Site Description | Location on Channel | Evidence / Method | Model System | Source(s) |

| Intracellular site | Covers parts of domain I and domain IV in the inner pore | General description | Not specified | wikipedia.org |

| Binding site 2 | Same site as batrachotoxin, aconitine, grayanotoxin | General description | Not specified | wikipedia.org |

| In the pore | Close to binding site of some blockers | Docking calculations | Human cardiac NaV1.5 | nih.gov |

| Cytoplasmic mouth of the pore | Partly solvent-exposed | Docking calculations, Mutation analysis (L409, E417, I1466) | Human cardiac NaV1.5 | nih.gov |

Cellular Depolarization Mechanisms

Veratrum alkaloids, including veratridine (a derivative of this compound), are known to act as neurotoxins by targeting voltage-gated sodium ion channels (NaV). wikipedia.orgnih.gov These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons and muscle fibers. nih.gov

Studies have shown that veratridine binds to an intracellular site on voltage-gated sodium channels, specifically interacting with parts of domains I and IV. wikipedia.org This binding prevents the inactivation of the channels, leading to persistent activation and an increased influx of Na+ ions into the cell. wikipedia.orgnih.govtocris.comrndsystems.com The sustained influx of positive charge causes depolarization of the cell membrane. tocris.comrndsystems.com

The persistent activation of sodium channels induced by veratridine shifts the activation threshold towards a more negative potential. wikipedia.org This altered gating mechanism contributes to increased nerve excitability. wikipedia.orgnih.gov The resulting influx of Na+ can also lead to an increase in intracellular Ca2+ concentrations, potentially contributing to cellular effects such as neuronal damage through the overproduction of reactive oxygen species. wikipedia.org

While veratridine and cevadine (B150009) have been shown to produce significant, slowly decaying tail currents in voltage-clamped skeletal muscle cells, indicating prolonged channel opening, this compound itself produced only small or undetectable tail currents in similar experiments and was not studied further in that context. semanticscholar.org This suggests that while this compound is the structural base, the esterification at the 3-position, as seen in veratridine and cevadine, is crucial for the potent sodium channel modulating activity observed with these derivatives. wikipedia.orgresearchgate.netsemanticscholar.org

Research using membrane potential-sensitive dyes and FLIPR has shown that veratridine evokes depolarization in cell lines expressing certain NaV subtypes, such as rat NaV1.2a and human NaV1.5. researchgate.net However, it had a negligible effect on cells expressing rat NaV1.8. researchgate.net This indicates some selectivity in the interaction of veratridine with different NaV subtypes.

Cellular depolarization induced by agents like veratridine has also been explored in the context of cytoprotection. Preconditioning bovine chromaffin cells with high K+ solutions or potassium channel blockers, which cause depolarization, provided protection against veratridine-induced cell death. nih.gov This suggests that while veratridine can cause damage through depolarization, the cellular response to depolarization itself can sometimes be protective.

Investigation of Other Reported Biological Activities (In Vitro/Preclinical Models)

Beyond its effects on cellular depolarization via sodium channels, this compound and related Veratrum alkaloids have been investigated for other biological activities in in vitro and preclinical models.

Anti-inflammatory Pathways (Research Modalities)

While specific detailed research on this compound's direct anti-inflammatory mechanisms is limited in the provided context, some sources mention that this compound has slight anti-inflammatory properties. chemistry-chemists.com Research into the anti-inflammatory properties of other natural compounds often involves in vitro methods to assess their effects on inflammatory markers, signaling pathways (such as NF-κB and MAPK), and the production of cytokines and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). mdpi.comnih.govnih.gov In vivo anti-inflammatory activity is commonly evaluated using preclinical models like carrageenan-induced paw edema. mdpi.comijbcp.com Further research would be needed to elucidate the specific pathways and modalities by which this compound might exert its reported slight anti-inflammatory effects.

Enzyme Inhibition Studies (In Vitro)

Some Veratrum alkaloids and other plant-derived insecticides are known to exert their effects, in part, through enzyme inhibition. For instance, some alkaloids can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. rjptonline.orggoogle.comannualreviews.orgiiab.me Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system. google.comannualreviews.org

While the provided information mentions the inhibition of acetylcholinesterase as a mechanism for some insecticides, it does not directly link this activity to this compound itself. rjptonline.orggoogle.comannualreviews.orgiiab.me However, given that this compound is the base structure of some alkaloids with insecticidal properties, it is plausible that it or its derivatives could be investigated for enzyme inhibition activity.

Research modalities for enzyme inhibition studies typically involve in vitro assays where the compound's ability to inhibit the activity of a specific enzyme is measured. researchgate.net This can involve monitoring the enzyme's catalytic activity in the presence and absence of the inhibitor and determining parameters such as IC50 values. athmsi.org Enzymes relevant to the biological activities of plant alkaloids include acetylcholinesterase, butyrylcholinesterase, and enzymes involved in inflammatory pathways (e.g., COX, iNOS) or cancer progression. mdpi.comnih.govnih.govathmsi.organnualreviews.orgiiab.meresearchgate.net

Structure Activity Relationship Sar Studies of Veracevine and Analogues

Impact of 3-O-Acyl Substituent Variations on Activity

One notable finding indicates that the 3,5-dimethoxy benzoyl derivative of veracevine exhibits significantly enhanced activity compared to the parent compound. open.ac.uk Specifically, this analogue was found to be almost twice as active as this compound itself. open.ac.uk This suggests that the presence and specific substitution pattern of an aromatic ring at the 3-O position can play a crucial role in modulating the biological effects.

While detailed data tables from specific studies on 3-O-acyl variations were not extensively available in the search results, the reported higher activity of the 3,5-dimethoxy benzoyl derivative highlights the importance of this position for SAR. open.ac.uk Further research in this area would likely involve synthesizing a series of analogues with different acyl groups (e.g., varying chain length, branching, presence of aromatic rings, and functional group substitutions on the acyl moiety) and evaluating their biological activity in relevant assays to establish more comprehensive SAR rules for this position.

Stereochemical Influence on Pharmacological Interactions

While direct studies specifically detailing the stereochemical influence on this compound's pharmacological interactions were not prominently featured in the search results, the importance of stereochemistry within the broader class of cevane (B1236238) alkaloids is recognized. The molecular structure and stereochemistry of veratridine (B1662332), a derivative of this compound, were established through extensive chemical investigations, including NMR spectroscopy and X-ray crystallography, underscoring the complexity and significance of the 3D arrangement. wikipedia.org

The mechanism of action of this compound and related alkaloids involves binding to voltage-gated sodium ion channels. wikipedia.orgwikipedia.org These channels are complex protein structures with specific binding sites that are sensitive to the three-dimensional shape of interacting molecules. Therefore, even subtle differences in stereochemistry among this compound analogues or other cevane alkaloids can lead to significant variations in binding affinity, efficacy, and potentially the specific effects on channel gating and inactivation. wikipedia.orgwikipedia.org

Research in this area would involve the synthesis and evaluation of stereoisomers of this compound or its analogues, if synthetically feasible, and detailed studies of their binding kinetics and functional effects on sodium channels using electrophysiological techniques. Comparing the activities of diastereomers or enantiomers would provide insights into the specific stereochemical requirements for optimal interaction with the biological target.

Comparative SAR within the Cevane Alkaloid Family

This compound is a core structure within the cevane alkaloid family, which includes other biologically active compounds such as veratridine and cevadine (B150009). wikipedia.orgnih.govtandfonline.com These alkaloids share a common C-nor-D-homosteroidal backbone but differ in their esterification patterns, particularly at the 3- and 4-positions. wikipedia.org Comparative SAR studies within this family aim to understand how these structural variations, beyond the 3-O-acyl group of this compound, contribute to differences in activity and potency.

Veratridine, for instance, is the 3-veratroate ester of this compound. wikipedia.org Cevadine is another ester derivative. nih.govnih.gov These esterifications significantly alter the pharmacological profile compared to the parent alkamine, this compound. While this compound itself has insecticidal properties, its ester derivatives like veratridine and cevadine are known for their potent neurotoxic effects due to their strong interactions with voltage-gated sodium channels. wikipedia.orgwikipedia.orgtandfonline.com

Comparative studies have shown that veratridine, cevadine, and a synthetic analogue, 3-(4-ethoxybenzoyl)-veracevine, all modify sodium channels in a use-dependent manner. researchgate.net However, they differ in the duration for which they hold the channels open, with veratridine having the longest effect, followed by cevadine, and then 3-(4-ethoxybenzoyl)-veracevine. researchgate.net This directly illustrates how variations in the ester group attached to the this compound core impact the kinetics of sodium channel modification.

This comparative SAR highlights that the nature and position of esterification on the this compound scaffold are crucial determinants of biological activity within the cevane alkaloid family. Further comparative studies involving a wider range of naturally occurring and synthetic cevane alkaloids with varying ester groups and modifications at other positions would provide a more comprehensive understanding of the SAR for this important class of compounds.

Here is a table summarizing the comparative activity on sodium channels:

| Compound | Effect on Sodium Channels | Duration of Open State (at -90 mV) |

| Veratridine | Modifies channels in a use-dependent manner, shifts activation threshold. wikipedia.orgresearchgate.net | 3.0 seconds researchgate.net |

| Cevadine | Modifies channels in the same way as veratridine. researchgate.net | 2.4 seconds researchgate.net |

| 3-(4-ethoxybenzoyl)-veracevine | Modifies channels in the same way as veratridine. researchgate.net | 1.2 seconds researchgate.net |

| This compound | Insecticidal activity, core structure. wikipedia.org | Not specified in search results |

Computational Chemistry Approaches to SAR

Computational chemistry plays an increasingly important role in SAR studies, providing valuable tools to predict and understand the relationship between chemical structure and biological activity. mdpi.comservireach.comcbcs.se These approaches can complement experimental studies by providing insights into molecular properties, binding interactions, and potential biological effects. servireach.comcbcs.se

For this compound and its analogues, computational chemistry approaches can be applied in several ways to support SAR investigations:

Molecular Docking: If the three-dimensional structure of the target protein, such as the voltage-gated sodium channel binding site, is known or can be modeled, molecular docking simulations can predict how this compound and its analogues might bind to the target. mdpi.comcbcs.se This can help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding affinity and potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use mathematical relationships to correlate structural descriptors of a series of compounds with their biological activity. servireach.comcbcs.se By developing QSAR models for this compound analogues with varying substituents, researchers can identify the structural features that are most important for activity and predict the activity of novel, unsynthesized compounds. servireach.comcbcs.se

Quantum Chemical Calculations: Quantum chemical methods can provide detailed information about the electronic structure, charge distribution, and reactivity of this compound and its analogues. kallipos.grmdpi.com This information can be used to understand how electronic effects of substituents influence interactions with the target or participate in metabolic transformations.

Research on Veracevine Analogues and Metabolites

Isolation and Characterization of Natural Analogues

Natural analogues of veracevine are primarily found alongside the parent compound in certain plant species. These related alkaloids often share the characteristic C-nor-D-homosteroidal backbone but differ in their substituent groups, particularly at the hydroxyl positions or through esterification wikipedia.orgwikipedia.org. The isolation of these natural analogues typically involves extraction from plant materials, such as seeds or rhizomes, followed by various chromatographic techniques to separate the individual compounds researchgate.netresearchgate.net.

Characterization of isolated natural analogues relies heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to determine their molecular structure and stereochemistry wikipedia.orgresearchgate.net. For instance, veratridine (B1662332), a well-known natural analogue, is the 3-veratroate ester of this compound wikipedia.org. Cevacine is another analogue obtained from V. sabadilla seeds, which yields this compound and acetic acid upon methanolysis researchgate.net. Studies have isolated and investigated numerous 3-acyl derivatives of this compound alkaloids from plants, assessing their insecticidal activity rjptonline.org. Other related steroidal alkaloids, such as jervine (B191634) and veratramine (B1683811), have also been isolated from Veratrum species and characterized researchgate.netresearchgate.net. The structural diversity among these natural analogues contributes to a range of biological activities observed in the plant extracts.

Synthesized Analogues for Activity Optimization

Synthesizing analogues of this compound allows researchers to explore the relationship between chemical structure and biological activity, aiming to optimize desired properties. This involves modifying the this compound core structure or its substituents through chemical reactions. Research has focused on creating derivatives, such as 3-acyl derivatives, to investigate their insecticidal properties rjptonline.orgorcid.org.

Structure-activity relationship (SAR) studies are crucial in this area, where systematic structural changes are made to the this compound molecule, and the resulting compounds are tested for altered activity open.ac.uk. These studies help identify key chemical features necessary for biological effects and how modifications influence potency or selectivity nih.gov. For example, studies on synthetic analogues of related natural products have shown that the number, position, and size of substituents can be critical for activity open.ac.uk. While specific detailed data tables on synthesized this compound analogues and their activities were not extensively found in the search results, the principle of synthesizing analogues for lead optimization and SAR studies is a standard approach in natural product research nih.govmultiscreensite.comnih.gov. This process can involve creating hybrid compounds that combine structural features from different active natural products open.ac.uk.

Investigation of Metabolic Pathways and Products in Research Models

Investigating the metabolic pathways of this compound in research models is essential for understanding how the compound is processed in biological systems. While direct studies specifically detailing this compound's metabolic pathways in animal models were not prominently featured in the search results, research on the metabolism of related compounds and general approaches to studying metabolic pathways in research models provide context nih.govnih.gov.

Studies on other natural products and alkaloids have shown that metabolic transformations can include hydrolysis of ester bonds, oxidation, and demethylation researchgate.netresearchgate.net. These processes can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. Research models, such as in vitro systems using enzymes or cell lines, or in vivo animal models, are commonly used to identify metabolic products and the enzymes involved in their formation nih.gov. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying and quantifying metabolites in biological samples researchgate.netnih.gov. Understanding this compound's metabolic fate is important for comprehending its duration of action and potential interactions in biological systems.

Advanced Analytical Methodologies in Veracevine Research

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic techniques are fundamental in the analysis of veracevine and related alkaloids, enabling their separation from complex matrices and subsequent quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized in this field.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone for the analysis of Veratrum alkaloids due to its high resolution and sensitivity. Researchers have developed various HPLC methods coupled with different detectors for the separation and quantification of these compounds in plant extracts and biological samples. researchgate.netnih.govresearchgate.netnih.gov

Methodologies often employ reversed-phase columns, such as C18, with gradient elution systems. The mobile phases typically consist of an aqueous component, often containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency, and an organic solvent such as acetonitrile or methanol. researchgate.netmyspecies.info

Table 1: Exemplary HPLC Conditions for the Analysis of Veratrum Alkaloids

| Parameter | Condition | Reference |

|---|---|---|

| Column | Poroshell 120 EC-C18 | myspecies.info |

| Mobile Phase A | 0.1% Formic Acid in Water | myspecies.info |

| Mobile Phase B | Methanol | myspecies.info |

| Gradient | 10% B to 90% B over 12 minutes | myspecies.info |

| Flow Rate | 0.3 mL/min | myspecies.info |

| Detection | Tandem Mass Spectrometry (MS/MS) | myspecies.info |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and thermally stable alkaloids. While less common for the analysis of complex, high molecular weight alkaloids like this compound without derivatization, GC-MS can be employed for the analysis of less polar and more volatile alkaloids within the Veratrum genus. The technique offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry is an indispensable tool in this compound research, providing sensitive detection and crucial structural information. It is most often coupled with a chromatographic separation technique.

LC-MS/MS for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound and other Veratrum alkaloids in complex matrices such as plant extracts and biological fluids. researchgate.netnih.govgtfch.orgnih.govnih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS analysis, the alkaloids are first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ions corresponding to the alkaloids of interest are then selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components. researchgate.netnih.gov

Table 2: Illustrative LC-MS/MS Parameters for Veratrum Alkaloid Analysis

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Reference |

|---|---|---|---|---|---|

| Jervine (B191634) | 426.3 | 114.1 | 125.1 | 35 | myspecies.info |

| Protoveratrine A | 926.5 | 142.1 | 160.1 | 40 | myspecies.info |

Electrophysiological Techniques for Channel Activity Assessment (In Vitro)

The pharmacological effects of this compound and related Veratrum alkaloids are often mediated through their interaction with ion channels. In vitro electrophysiological techniques are crucial for characterizing these interactions at the molecular level. These methods allow for the direct measurement of ion channel activity and how it is modulated by the compound.

Veratrum alkaloids, notably veratridine (B1662332), are well-known activators of voltage-gated sodium channels. nih.govnih.govuq.edu.au Electrophysiological studies, such as patch-clamp recordings from isolated cells expressing specific sodium channel subtypes (e.g., NaV1.5), have been instrumental in elucidating the mechanism of action of these alkaloids. nih.govmdpi.com These studies have shown that veratridine and similar compounds can cause a persistent activation of sodium channels by shifting the voltage dependence of activation and inhibiting inactivation. nih.govresearchgate.net

Table 3: Summary of Electrophysiological Findings for Veratrum Alkaloids

| Alkaloid | Ion Channel Target | Observed Effect | Technique | Reference |

|---|---|---|---|---|

| Veratridine | Voltage-gated Sodium Channels (NaV) | Hyperpolarizing shift in activation, reduced peak current | Patch-clamp | nih.gov |

| Isorubijervine | Cardiac Sodium Channel (NaV1.5) | Inhibition | Patch-clamp | nih.gov |

Spectroscopic Analytical Applications in Research

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's structure. mdpi.comeurekaselect.commdpi.comlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful techniques for determining the complex three-dimensional structure of this compound. These methods provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete assignment of its structure. researchgate.netnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds, such as O-H, C-H, and C=O.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While this compound itself may not have a strong chromophore, this technique can be useful for detecting the presence of conjugated systems or for quantitative analysis in certain applications.

Table 4: General Spectroscopic Data for a Ceveratrum-type Alkaloid (Illustrative)

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H NMR (in CDCl₃) | Complex pattern of signals in the aliphatic region (δ 0.8-4.0 ppm), characteristic of the steroidal backbone. |

| ¹³C NMR (in CDCl₃) | Signals corresponding to the 27 carbon atoms of the ceveratrum skeleton, including quaternary carbons and carbons bearing hydroxyl groups. |

| IR (KBr, cm⁻¹) | Broad absorption band around 3400 cm⁻¹ (O-H stretching), sharp peaks around 2950 cm⁻¹ (C-H stretching). |

| UV-Vis (in Methanol) | Typically shows end absorption with no distinct maxima in the 220-400 nm range for saturated steroidal alkaloids. |

Method Validation and Performance Metrics in Research

The foundation of reliable quantitative analysis in this compound research lies in the rigorous validation of the analytical methods employed. Method validation is a systematic process that provides documented evidence that an analytical procedure is suitable for its intended purpose. This ensures that the data generated—whether for phytochemical analysis, metabolic studies, or quality control—is accurate, precise, and reproducible. While specific validation reports focusing exclusively on this compound are not extensively detailed in publicly available literature, the established methodologies for other structurally related Veratrum alkaloids provide a clear blueprint for the requisite performance characteristics. Techniques such as High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and, more commonly, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods for which validation parameters have been established for this class of compounds pharmjournal.ruresearchgate.netnih.gov.

Validation is performed by assessing a set of key performance metrics, which are evaluated to meet predefined acceptance criteria based on international guidelines. These metrics collectively confirm the reliability of the method.

Specificity and Selectivity Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC-based methods, this is often demonstrated by comparing the chromatograms of blank samples (matrix without the analyte) with spiked samples to ensure no interfering peaks are present at the retention time of this compound. For LC-MS/MS, selectivity is significantly enhanced by using Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition unique to the analyte, thereby minimizing interference from co-eluting compounds researchgate.net.

Linearity and Range Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the analytical response versus the concentration of a series of standards. The linearity is typically expressed by the correlation coefficient (r²) of the calibration curve. For related Veratrum alkaloids, methods have been shown to be linear over specific concentration ranges with high correlation coefficients, ensuring accurate quantification across a spectrum of expected sample concentrations.

Table 1: Representative Linearity and Sensitivity Parameters for Analysis of Veratrum Alkaloids

| Parameter | Method | Representative Value | Source |

|---|---|---|---|

| Linear Range | LC-MS/MS | 0.1 - 10 ng/mL (in plasma/urine) | nih.gov |

| Correlation Coefficient (r²) | HPLC-DAD/LC-MS/MS | > 0.99 | pharmjournal.ru |

| Limit of Detection (LOD) | LC-MS/MS | Not specified, but lower than LOQ |

| Limit of Quantitation (LOQ) | LC-MS/MS | 0.1 ng/mL (for Jervine and Protoveratrine A) | nih.gov |

This table presents representative data from studies on closely related Veratrum alkaloids like Jervine and Protoveratrine A, illustrating typical performance metrics expected for a validated method for this compound.

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. High recovery rates indicate an accurate method that is free from significant matrix effects or sample processing losses. Validation studies for HPLC methods for related alkaloids have demonstrated high accuracy pharmjournal.ru.

Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within a laboratory over a longer period, accounting for variations from different days, analysts, or equipment.

A study on six steroidal alkaloids from Veratrum dahuricum using an HPLC-ELSD method reported excellent precision, which is indicative of the performance expected for a robust analytical method for this compound researchgate.net.

Table 2: Representative Precision and Accuracy Data for the Analysis of Veratrum Alkaloids

| Performance Metric | Method | Representative Value | Source |

|---|---|---|---|

| Intra-day Precision (%RSD) | HPLC-ELSD | < 1.4% | researchgate.net |

| Inter-day Precision (%RSD) | HPLC-ELSD | < 1.4% | researchgate.net |

| Accuracy (Recovery) | HPLC-DAD | Typically 95-105% (Validated but specific % not stated) | pharmjournal.ru |

This table shows representative precision data from a study on various Veratrum alkaloids, which serves as a benchmark for the expected performance of a validated this compound assay.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ) The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For the analysis of trace levels of Veratrum alkaloids in biological matrices like plasma or urine, highly sensitive LC-MS/MS methods are required. A validated method for jervine and protoveratrine A achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL in both plasma and urine, demonstrating the high sensitivity achievable for this class of compounds nih.gov.

Future Directions and Emerging Research Avenues for Veracevine

Exploration of Undiscovered Biosynthetic Enzymes

The biosynthesis of veratrum-type steroidal alkaloids (VSAs), which include veracevine, is not yet fully understood at the molecular and genetic levels. researchgate.net Research into the biosynthetic pathways of related compounds, such as jervine (B191634), has identified candidate genes and enzymes involved in late-stage modifications, such as hydroxylases and reductases. researchgate.net These findings provide a basis for exploring the specific enzymatic machinery responsible for the unique structural features of this compound, including the oxygen bridge and the multiple hydroxyl groups. nih.gov Identifying these enzymes could enable biotechnological approaches for this compound production or the generation of novel analogues through enzymatic synthesis. researchgate.net

Deeper Mechanistic Insights into Cellular Target Interactions

This compound and other veratrum alkaloids are known to affect voltage-gated sodium channels, which are critical for electrical signaling in excitable cells. nih.govresearchgate.net These channels are primary targets for several classes of insecticides. nih.gov Veratridine (B1662332), a related alkaloid, selectively increases intracellular Na⁺ influx by delaying and shifting to more negative potentials the inactivation of voltage-gated Na⁺ channels. researchgate.net While this compound shares the steroidal backbone with veratridine, the absence of the 3-acyl group in this compound appears to play a significant role in the neurotoxicity observed with veratridine. u-tokyo.ac.jp Further research is needed to precisely delineate the binding sites and interaction mechanisms of this compound on different subtypes of voltage-gated sodium channels and other potential cellular targets. nih.govresearchgate.netresearchgate.netepdf.pub Studies comparing the effects of this compound and its acylated derivatives, like veratridine and cevadine (B150009), can provide crucial insights into the structural determinants of their activity and selectivity. rjptonline.orgnih.govu-tokyo.ac.jpopen.ac.uksemanticscholar.org

Rational Design of Next-Generation Analogues for Specific Biological Modulation

The complexity of the this compound structure has historically limited structure-activity relationship (SAR) studies to simple modifications. open.ac.uk However, recent studies on this compound analogues have explored variations of the acyl group attached to the 3-position, demonstrating that such modifications can significantly impact activity. rjptonline.orgopen.ac.uk For instance, the 3,5-dimethoxy benzoyl derivative of this compound showed nearly twice the insecticidal activity of this compound. open.ac.uk This highlights the potential for rational design to create next-generation analogues with improved potency, selectivity, or altered biological profiles. u-tokyo.ac.jpresearchgate.netepdf.pubdokumen.pub Future research can leverage detailed mechanistic insights and computational modeling to guide the synthesis of targeted libraries of this compound derivatives with specific structural alterations aimed at modulating interactions with identified cellular targets.

Investigation of Pan-Assay Interference Compound (PAINS) Properties and Specificity

Natural products, due to their inherent complexity and reactivity, can sometimes exhibit Pan-Assay Interference Compound (PAINS) properties, leading to false positives in high-throughput screening assays. Investigating whether this compound possesses any PAINS characteristics is crucial for accurately interpreting research findings and ensuring the specificity of its observed biological activities. Studies should focus on evaluating its behavior across a diverse range of assay types and identifying any non-specific interaction mechanisms that could confound results. Understanding the specificity of this compound's interaction with its cellular targets is essential for its potential development as a selective biological tool or agent.

Integration of Advanced Omics Technologies in Natural Product Research